

Application Notes and Protocols for Cobalt-55 Radiolabeling of Peptides and Antibodies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt-55 (⁵⁵Co) is a positron-emitting radionuclide with promising characteristics for medical imaging using Positron Emission Tomography (PET). With a half-life of 17.53 hours and a positron branching ratio of 77%, ⁵⁵Co is well-suited for radiolabeling biomolecules such as peptides and antibodies, which have varying pharmacokinetic profiles.[1] The ability to image with ⁵⁵Co can aid in diagnostics and provide dosimetric information for its matched therapeutic counterpart, the Auger electron emitter ^{58m}Co, establishing a theranostic pair.[1]

The unique coordination chemistry of cobalt allows for stable complexation with various bifunctional chelators, which are essential for attaching the radiometal to the targeting biomolecule. The choice of chelator is critical as it influences the stability of the radiolabeled conjugate, its in vivo biodistribution, and the radiolabeling conditions. Commonly used chelators for cobalt include macrocyclic compounds such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), and sarcophagine (Sar) derivatives.

These application notes provide detailed protocols for the conjugation of these chelators to peptides and antibodies, the subsequent radiolabeling with ⁵⁵Co, and the necessary quality control procedures.



Quantitative Data Summary

The selection of a chelator for ⁵⁵Co radiolabeling depends on the specific biomolecule and the desired application. The following tables summarize key quantitative data for the radiolabeling of peptides with ⁵⁵Co using different chelators, compiled from various preclinical studies.

Table 1: Comparison of Chelators for 55Co Labeling of Peptides

Chelator	Peptide	Radiolab eling Condition s	Apparent Molar Activity (AMA)	Radioche mical Purity (RCP)	In Vitro Stability (24h, Serum)	Referenc e
DOTA	DOTATATE	90°C, 2 min (microwave)	~18 MBq/nmol	>99.5%	High (not explicitly quantified)	[2]
NOTA	NOTA-NT- 20.3	95°C, 60 min	7.4 MBq/nmol	>99%	High (not explicitly quantified)	[3][4]
DiAmSar	NT- Sarcage	85°C, 2.5 h	37 MBq/nmol	>95%	≥95%	[5]

Table 2: In Vivo Performance of 55Co-Labeled Peptides



Radiotracer	Tumor Model	Tumor-to- Liver Ratio (Time p.i.)	Tumor-to- Kidney Ratio (Time p.i.)	Key Finding	Reference
[⁵⁵ Co]Co- DOTATATE	AR42J (SSTR- expressing)	65 ± 16 (4h), 50 ± 6 (24h)	4 times higher than [64Cu]Cu- DOTATATE (24h)	Superior image contrast compared to ⁶⁴ Cu and ⁶⁸ Ga-labeled counterparts. [2]	[2]
[⁵⁵ Co]Co- NOTA-NT- 20.3	HT29 (NTSR1- expressing)	Higher than [⁶⁴ Cu]Cu- NOTA-NT- 20.3	Not specified	Enhanced cell uptake and higher tumor-to-blood ratios over time.[3]	[3][4]
[⁵⁵ Co]Co-NT- Sarcage	HT29 (NTSR1- expressing)	Higher than [⁶⁴ Cu]Cu-NT- Sarcage	Not specified	Prominent tumor uptake with low background signal.[5]	[5]

Experimental Protocols

Protocol 1: Conjugation of DOTA-NHS Ester to an Antibody

This protocol describes the covalent attachment of a DOTA chelator, activated as an N-hydroxysuccinimide (NHS) ester, to the primary amine groups (e.g., lysine residues) of a monoclonal antibody (mAb).

Materials:



- Monoclonal antibody (mAb)
- DOTA-NHS ester
- Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0 (amine-free)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
- Spectrophotometer
- Centrifugal concentrators

Procedure:

- Antibody Preparation:
 - If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the
 Conjugation Buffer using a desalting column or dialysis.
 - Adjust the antibody concentration to 2-5 mg/mL in the Conjugation Buffer.
- DOTA-NHS Ester Preparation:
 - Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - Calculate the volume of DOTA-NHS ester solution needed to achieve a 10-20 fold molar excess relative to the antibody.
 - Slowly add the DOTA-NHS ester solution to the antibody solution while gently vortexing.
 The final DMSO concentration should be below 10% (v/v).

Methodological & Application



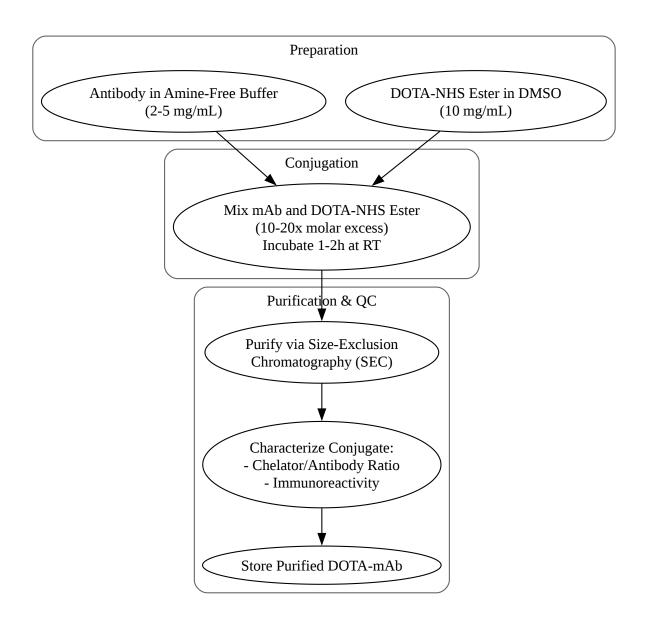


- Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.
- Purification of the DOTA-Antibody Conjugate:
 - Purify the conjugate from unreacted chelator using an SEC column equilibrated with PBS.
 - Collect fractions and measure the protein concentration using a spectrophotometer at 280 nm.
 - Pool the fractions containing the antibody.

Characterization:

- Determine the average number of DOTA molecules per antibody (chelator-to-antibody ratio, CAR) using methods such as MALDI-TOF mass spectrometry or by a colorimetric assay after complexation with a non-radioactive metal.
- Assess the immunoreactivity of the DOTA-mAb conjugate using an ELISA or flow cytometry-based binding assay.
- Store the purified conjugate at 2-8°C or frozen at -20°C or -80°C for long-term storage.





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Protocol 2: ⁵⁵Co-Radiolabeling of a DOTA-Peptide (e.g., DOTATATE)



This protocol is adapted from procedures for radiolabeling DOTATATE with various radiometals. [2]

Materials:

- DOTA-conjugated peptide (e.g., DOTATATE)
- 55CoCl2 in 0.01-0.04 M HCl
- Radiolabeling Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5
- Quench/Stabilizer Solution (optional): Gentisic acid or ascorbic acid solution
- Purification: C18 Sep-Pak cartridge
- Ethanol and sterile water for cartridge conditioning
- Radio-TLC or Radio-HPLC system for quality control

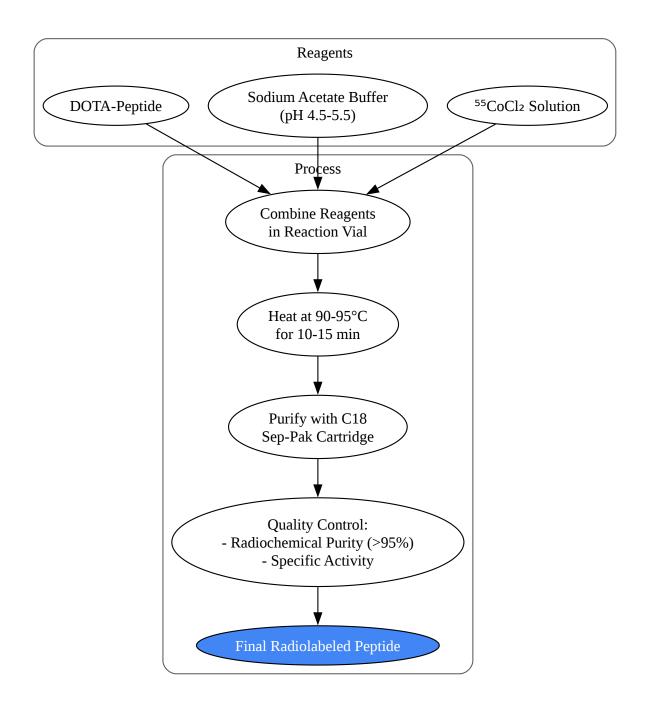
Procedure:

- · Reaction Setup:
 - In a sterile reaction vial, add 5-10 nmol of the DOTA-peptide.
 - Add 100-200 μL of Radiolabeling Buffer.
 - Add the desired amount of ⁵⁵CoCl₂ solution (e.g., 50-100 MBq).
- Radiolabeling Reaction:
 - Gently mix the contents of the vial.
 - Heat the reaction mixture at 90-95°C for 10-15 minutes. A heating block or microwave synthesizer can be used.[2]
- Purification:



- Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
- Load the reaction mixture onto the cartridge.
- Wash the cartridge with sterile water (5-10 mL) to remove unreacted ⁵⁵Co.
- Elute the ⁵⁵Co-DOTA-peptide with an ethanol/water mixture (e.g., 1 mL of 50% ethanol).
- Dilute the final product with sterile saline for in vivo use.
- Quality Control:
 - Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be >95%.
 - Calculate the specific activity of the final product.





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Protocol 3: Representative Protocol for ⁵⁵Co-Radiolabeling of a DOTA-Antibody

Radiolabeling of intact antibodies requires milder conditions than peptides to prevent denaturation. While specific protocols for ⁵⁵Co-labeling of antibodies are not yet well-established, this representative protocol is based on best practices for radiolabeling DOTA-conjugated antibodies with other radiometals like ⁸⁹Zr and ¹⁷⁷Lu.[6]

Materials:

- DOTA-conjugated antibody
- 55CoCl₂ in 0.01-0.04 M HCl
- Radiolabeling Buffer: 0.25 M Ammonium Acetate or Sodium Acetate, pH 5.5-6.0
- Quench Solution: 50 mM DTPA solution
- Purification: SEC column (e.g., PD-10 desalting column) equilibrated with formulation buffer (e.g., saline with 0.1% Tween 20)
- Radio-TLC or Radio-HPLC system for quality control

Procedure:

- Reaction Setup:
 - In a sterile, low-binding microcentrifuge tube, add 50-100 μg of the DOTA-antibody.
 - Add Radiolabeling Buffer to a final volume of 100-200 μL.
 - Add the ⁵⁵CoCl₂ solution (e.g., 20-50 MBg).
- Radiolabeling Reaction:
 - Incubate the reaction mixture at 37-40°C for 60 minutes with gentle shaking. Note: Higher temperatures can damage the antibody. The optimal temperature and time should be determined empirically.



Quenching:

Add a small volume of the Quench Solution (e.g., 5-10 μL) to complex any unreacted
 55Co. Incubate for 5 minutes at room temperature.

Purification:

- Purify the radiolabeled antibody using an SEC column to separate the ⁵⁵Co-DOTAantibody from the ⁵⁵Co-DTPA complex and any remaining free ⁵⁵Co.
- Collect the fractions containing the radiolabeled antibody.

Quality Control:

- Radiochemical Purity: Determine by instant thin-layer chromatography (ITLC) or SEC-HPLC. The radiochemical purity should be >95%.
- Immunoreactivity: Assess the binding of the ⁵⁵Co-DOTA-antibody to its target antigen using a cell-based binding assay. The immunoreactive fraction should be determined and compared to the unlabeled antibody.[7]
- Stability: Evaluate the stability of the radiolabeled antibody in serum at 37°C over time.

Signaling Pathway Diagrams

For peptides targeting specific receptors, understanding the downstream signaling is crucial for interpreting imaging results and predicting therapeutic response.

Somatostatin Receptor 2 (SSTR2) Signaling

DOTATATE is an analog of somatostatin and primarily targets SSTR2, which is overexpressed in many neuroendocrine tumors. Activation of SSTR2 initiates several downstream signaling cascades that typically lead to anti-proliferative and pro-apoptotic effects.

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fontcolor="#202124"]; shp1 [label="SHP-1 Phosphatase", fillcolor="#34A853", fontcolor="#FFFFFF"]; pi3k [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; mapk [label="MAPK (ERK1/2) Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges ligand -> sstr2 [label="Binds"]; sstr2 -> gi [label="Activates"]; gi -> ac [label="Inhibits", arrowhead="tee"]; ac -> camp [arrowhead="none", style=dashed]; sstr2 -> shp1 [label="Activates"]; shp1 -> pi3k [label="Inhibits", arrowhead="tee"]; shp1 -> mapk [label="Modulates"]; camp -> proliferation [label="Promotes", arrowhead="none", style=dashed]; pi3k -> proliferation [label="Promotes", arrowhead="odot"]; mapk -> proliferation [label="Promotes", arrowhead="odot"]; shp1 -> apoptosis [label="Promotes", arrowhead="vee"]; } dot Caption: Simplified SSTR2 Signaling Pathway.

Neurotensin Receptor 1 (NTSR1) Signaling

Neurotensin (NT) and its analogs target NTSR1, a G protein-coupled receptor implicated in the progression of several cancers. NTSR1 activation can lead to cell proliferation, survival, and migration.

// Nodes ligand [label="Neurotensin Analog", fillcolor="#FBBC05", fontcolor="#202124"]; ntsr1 [label="NTSR1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gq [label="Gq/11 Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; plc [label="Phospholipase C (PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; ip3 [label="IP3", fillcolor="#FFFFFF", fontcolor="#202124"]; dag [label="DAG", fillcolor="#FFFFFF", fontcolor="#202124"]; ca2 [label="Ca²+ Release", fillcolor="#F1F3F4", fontcolor="#202124"]; pkc [label="Protein Kinase C (PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mapk [label="MAPK (ERK1/2) Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges ligand -> ntsr1 [label="Binds"]; ntsr1 -> gq [label="Activates"]; gq -> plc [label="Activates"]; plc -> ip3; plc -> dag; ip3 -> ca2 [label="Induces"]; dag -> pkc [label="Activates"]; pkc -> mapk [label="Activates"]; mapk -> proliferation [label="Promotes", arrowhead="vee"]; } dot Caption: Simplified NTSR1 Signaling Pathway.



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